molecular formula C14H11N3O B3286257 N-(1H-Indazol-3-yl)benzamide CAS No. 82215-92-7

N-(1H-Indazol-3-yl)benzamide

Cat. No.: B3286257
CAS No.: 82215-92-7
M. Wt: 237.26 g/mol
InChI Key: NUFIKDKHBWSZOM-UHFFFAOYSA-N
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Description

N-(1H-Indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Scientific Research Applications

N-(1H-Indazol-3-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

“N-(1H-Indazol-3-yl)benzamide” has been found to inhibit CDK7 with an IC50 value of 4 nM and showed high selectivity over CDKs . It has shown high potency to inhibit cyst growth and exhibited lower cytotoxicity than THZ1 in an in vitro Madin-Darby canine kidney cyst model .

Future Directions

“N-(1H-Indazol-3-yl)benzamide” shows promise as a therapeutic agent for ADPKD, and further investigation is warranted to discover novel therapeutic agents for ADPKD . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, has been a focus of recent research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indazol-3-yl)benzamide typically involves the formation of the indazole core followed by the attachment of the benzamide group. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Indazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

    1H-Indazole: Shares the indazole core structure but lacks the benzamide group.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    N-(2-(1H-Indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Exhibits antifungal activity and is structurally similar.

Uniqueness: N-(1H-Indazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK7 with high potency and selectivity makes it a promising candidate for therapeutic development .

Properties

IUPAC Name

N-(1H-indazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFIKDKHBWSZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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